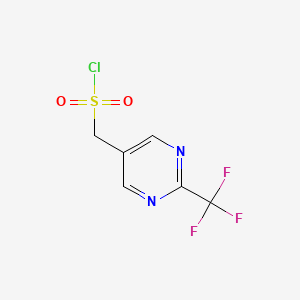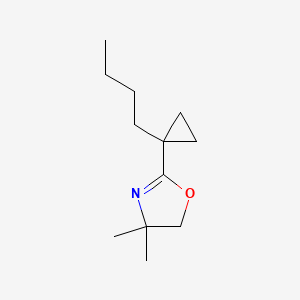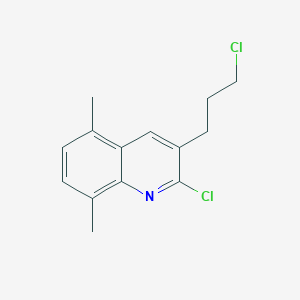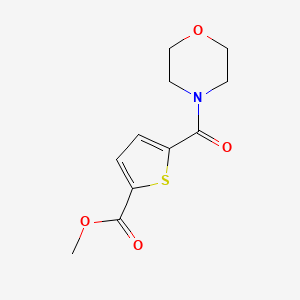![molecular formula C12H13NO6 B12626035 Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate CAS No. 917909-44-5](/img/structure/B12626035.png)
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.235 g/mol . It is known for its unique structure, which includes a nitro group, a benzoate ester, and an oxolane ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxy tetrahydrofuran with 3-fluoro-4-nitrobenzoic acid methyl ester . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, reflux conditions.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, elevated temperature.
Major Products Formed
Reduction: 4-amino-3-[(oxolan-3-yl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate can be compared with other nitrobenzoate esters and oxolane-containing compounds. Similar compounds include:
Methyl 4-nitrobenzoate: Lacks the oxolane ring, making it less versatile in certain chemical reactions.
Ethyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid: The free acid form, which can be more reactive in certain conditions.
This compound is unique due to its combination of a nitro group, benzoate ester, and oxolane ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
917909-44-5 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
methyl 4-nitro-3-(oxolan-3-yloxy)benzoate |
InChI |
InChI=1S/C12H13NO6/c1-17-12(14)8-2-3-10(13(15)16)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI Key |
OVCQNJQSEVQBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)

![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)

![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)





